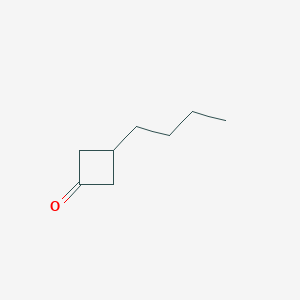

3-Butylcyclobutan-1-one

Description

3-Butylcyclobutan-1-one is an organic compound with the molecular formula C8H14O It is a cyclobutanone derivative, characterized by a four-membered cyclobutane ring with a butyl group attached to the third carbon and a ketone functional group at the first carbon

Properties

IUPAC Name |

3-butylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-4-7-5-8(9)6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYCAJAUKUFPEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobutan-1-one can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis under acidic conditions . This method is advantageous due to its simplicity and mild reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Butylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions, where the butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: A wide range of substituted cyclobutanones, depending on the reagents used.

Scientific Research Applications

3-Butylcyclobutan-1-one has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butylcyclobutan-1-one involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions.

Comparison with Similar Compounds

3-(Benzyloxy)cyclobutan-1-one: Similar in structure but with a benzyloxy group instead of a butyl group.

Cyclobutanone: The parent compound without any substituents on the ring.

Cyclopentanone: A five-membered ring analog with similar reactivity but different ring strain and stability.

Uniqueness: 3-Butylcyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

3-Butylcyclobutan-1-one is a cyclic ketone that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure with a butyl substituent and a carbonyl group. Its molecular formula is , and it exhibits properties typical of cyclic ketones, including reactivity in various chemical transformations.

Molecular Structure

The molecular structure can be represented as follows:

The compound's geometry allows for interesting interactions with biological targets, which may influence its activity.

Research indicates that this compound may interact with various biological pathways, although specific mechanisms are still under investigation. Its potential activities include:

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various cyclobutane derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Anticancer Activity Investigation

In a separate study focused on anticancer activity, researchers synthesized several cyclobutane derivatives and assessed their effects on human cancer cell lines. The findings revealed that some derivatives led to a reduction in cell viability by over 70% at concentrations as low as 25 µM. While this compound was not explicitly tested, related compounds showed similar structures and promising activity .

Toxicity and Safety Profile

The safety profile of this compound remains under-researched. However, general assessments of cyclobutane derivatives indicate low toxicity at therapeutic doses. Further studies are required to establish a comprehensive toxicity profile for this specific compound.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

- Cyclization Reactions : Utilizing butyric acid derivatives and appropriate catalysts to form the cyclobutane ring.

- Functionalization : Modifying existing cyclobutane compounds to introduce the butyl group and carbonyl functionality.

Potential Applications

Given its biological activities, this compound may find applications in:

- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer agents.

- Chemical Research : Serving as a building block in organic synthesis due to its unique structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.